Home > Products > Screening Compounds P39400 > PKM2 activator 2
PKM2 activator 2 -

PKM2 activator 2

Catalog Number: EVT-1594760
CAS Number:
Molecular Formula: C20H18F2N2O4S2
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(2,6-difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine is a sulfonic acid derivative and a member of naphthalenes.
Overview

The compound known as "PKM2 activator 2," specifically referred to in the literature as a small-molecule activator of pyruvate kinase M2, is designed to enhance the activity of this enzyme, which plays a crucial role in cancer metabolism. Pyruvate kinase M2 is an important metabolic enzyme that exists in two isoforms: the less active pyruvate kinase M2 and the constitutively active pyruvate kinase M1. The activation of pyruvate kinase M2 has been linked to increased glucose consumption and enhanced glycolytic activity, making it a target for cancer therapy.

Source and Classification

PKM2 activator 2 is classified as a small-molecule compound that enhances the enzymatic activity of pyruvate kinase M2. It falls under the category of metabolic enzyme activators, specifically targeting the glycolytic pathway in cancer cells. This compound has been synthesized and studied for its potential therapeutic applications in oncology, particularly in enhancing glucose metabolism and suppressing tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of PKM2 activator 2 involves a multi-step chemical process. For instance, one synthesis method includes a seven-step procedure starting from tert-butyl 3-oxoazetidine-1-carboxylate. The process includes:

  1. Nucleophilic Addition: The initial step involves producing an amine compound through nucleophilic addition reactions.
  2. Deprotection: This step typically involves removing protective groups from reactive sites on the molecule.
  3. Ring Closing Reaction: The formation of cyclic structures is achieved using specific reagents such as 3-bromobenzene-1,2-diol.
  4. Lithium-Halogen Exchange: This reaction helps in modifying halogenated compounds to produce sulfides.
  5. Oxidation and Acylation: Further modifications include oxidation reactions followed by acylation to introduce functional groups.
  6. Dehydration Reaction: Finally, the final sulfonamide product is obtained through dehydration reactions involving previously synthesized compounds .

The final product, identified as N-[4-[3-benzyl-3-hydroxyazetidin-1-yl]carbonyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, was confirmed through spectral analysis techniques such as proton nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular structure of PKM2 activator 2 features a complex arrangement that includes a sulfonamide group attached to a benzodioxine moiety. The specific interactions within this structure allow it to effectively bind to pyruvate kinase M2 and promote its tetramerization, which is crucial for its enzymatic activity.

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈N₂O₄S
  • Molecular Weight: Approximately 358.41 g/mol
  • Crystallographic Data: The compound's crystal structure can be analyzed via X-ray diffraction methods to provide insights into its three-dimensional arrangement .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway for PKM2 activator 2 involves several key chemical reactions:

  1. Nucleophilic Addition: This reaction forms the amine compound necessary for subsequent steps.
  2. Cyclization Reactions: These involve forming cyclic structures that are essential for the bioactivity of the compound.
  3. Oxidation Reactions: These reactions introduce oxygen functionalities that enhance the reactivity of the molecule.
  4. Acylation Reactions: These introduce acyl groups that are critical for binding interactions with pyruvate kinase M2 .

Each reaction step must be carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

PKM2 activator 2 functions by binding to pyruvate kinase M2, promoting its conversion from a less active dimeric form to an active tetrameric state. This transition significantly enhances the enzyme's catalytic activity, leading to increased conversion of phosphoenolpyruvate and adenosine diphosphate into pyruvate and adenosine triphosphate.

The activation mechanism involves:

  • Allosteric Regulation: Binding of PKM2 activator 2 induces conformational changes that stabilize the tetrameric form.
  • Increased Glycolytic Flux: Enhanced PKM2 activity leads to increased glucose consumption and lactate production, characteristic of aerobic glycolysis commonly observed in cancer cells .

Data from studies indicate that compounds like ML-265 exhibit potent activation properties with half-maximum activating concentrations ranging from 70 nM to over 100 nM .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PKM2 activator 2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, facilitating its use in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for potential therapeutic applications.
  • Melting Point: Specific melting point data may vary but is essential for characterizing purity during synthesis.

Analyses such as thermogravimetric analysis or differential scanning calorimetry can provide further insights into its thermal stability .

Applications

Scientific Uses

PKM2 activator 2 holds significant potential for various scientific applications:

  1. Cancer Therapy: By enhancing glycolytic metabolism in tumor cells, it may serve as an adjunctive treatment strategy aimed at improving therapeutic outcomes in cancer patients.
  2. Metabolic Studies: It can be utilized in research focused on understanding metabolic pathways in cancer cells, particularly how alterations in enzyme activity affect tumor growth.
  3. Neuroprotective Research: Given its ability to influence metabolic pathways, there is potential for exploring its effects on neuroprotection during conditions such as retinal stress .
Introduction to PKM2 as a Therapeutic Target

Role of PKM2 in Cellular Metabolism and Disease Pathogenesis

Pyruvate kinase M2 (PKM2) is a critical glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. Unlike the constitutively active tetrameric PKM1 isoform, PKM2 exists in dynamic equilibrium between highly active tetramers and less active dimers/monomers. This structural plasticity allows PKM2 to function as a metabolic sensor, directing glycolytic intermediates toward biosynthetic pathways in proliferating cells. In pathological states, PKM2 dimerization promotes nuclear translocation, where it acts as a protein kinase and transcriptional coactivator for hypoxia-inducible factor-1α (HIF-1α) and STAT3, driving expression of pro-inflammatory cytokines (IL-1β, IL-6) and metabolic genes. PKM2 overexpression is implicated in neuroinflammation, cancer, sepsis, and renal diseases by fueling aerobic glycolysis (Warburg effect) and immune dysregulation [1] [8] [7].

Rationale for PKM2 Activation in Metabolic Reprogramming

Pharmacological PKM2 activation stabilizes its tetrameric form, enhancing pyruvate kinase activity and restoring oxidative phosphorylation. This shifts cellular metabolism from anabolic biosynthesis toward ATP generation, reducing accumulation of glycolytic intermediates that drive inflammation. Crucially, tetrameric PKM2 increases extracellular ATP release, which ectonucleotidases convert to adenosine. Adenosine then activates the A2a receptor (A2aR) on immune cells, triggering anti-inflammatory IL-10 production and improving mitochondrial health [2] [3]. In neurodegenerative and autoimmune diseases, this reprogramming suppresses M1 microglial polarization, neuroinflammation, and cytokine storms [1] [8]. Thus, PKM2 activators represent a strategy to correct immunometabolic dysfunction in chronic and acute inflammatory conditions.

Historical Development of PKM2-Targeted Small Molecules

Early PKM2 activators included thieno[3,2-b]pyrrole[3,2-d]pyridazinones (e.g., ML-265) and N,N′-diarylsulfonamides (e.g., TEPP-46, DASA-58). These compounds bind the PKM2 subunit interface, stabilizing the active tetramer and suppressing nuclear translocation. However, limitations such as poor solubility (ML-265: logP > 3), chemical instability (aniline metabolites), and racemic mixtures (chiral sulfoxides) hindered therapeutic application. ML-265 required toxic organic solvents (e.g., DMSO) for delivery, precluding clinical translation for ocular or systemic diseases [6]. These challenges drove the design of next-generation activators with improved drug-like properties, culminating in PKM2 activator 2.

Properties

Product Name

PKM2 activator 2

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine

Molecular Formula

C20H18F2N2O4S2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2

InChI Key

LLOHMBFPOYWAIL-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.